![molecular formula C18H22N2O2 B13953172 Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- CAS No. 64346-72-1](/img/structure/B13953172.png)
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- is an organic compound with a complex structure that includes a benzamide core substituted with a diethylamino group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- typically involves the reaction of 3-(diethylamino)-4-methoxyaniline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Aplicaciones Científicas De Investigación
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-[3-(diethylamino)propyl]benzamide
- 3-(diethylamino)-4-methoxybenzamide
- N-(3-amino-4-methoxyphenyl)benzamide
Uniqueness
Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethylamino and methoxy groups enhances its solubility and reactivity compared to similar compounds .
Propiedades
Número CAS |
64346-72-1 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)-4-methoxyphenyl]benzamide |
InChI |
InChI=1S/C18H22N2O2/c1-4-20(5-2)16-13-15(11-12-17(16)22-3)19-18(21)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3,(H,19,21) |
Clave InChI |
QQNXJCNADYMERX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




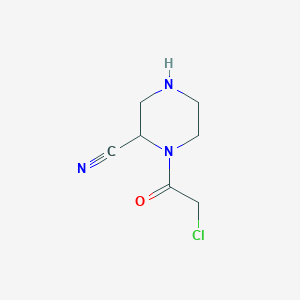
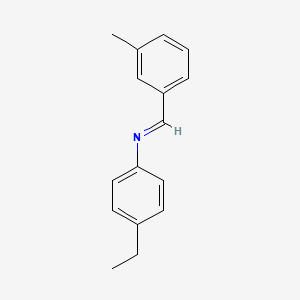
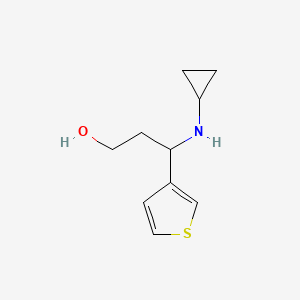
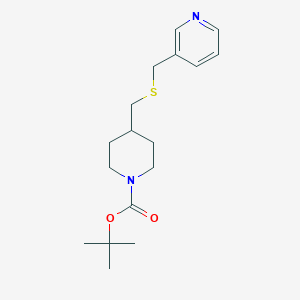


![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)

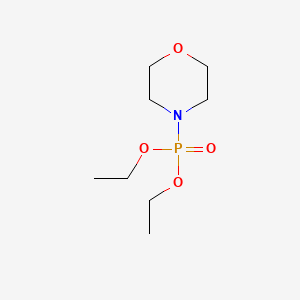
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)


